![molecular formula C21H17N3O3S B2916630 3-(4-(苯并[d]噻唑-2-基)哌嗪-1-羰基)-4H-色满-4-酮 CAS No. 681164-91-0](/img/structure/B2916630.png)

3-(4-(苯并[d]噻唑-2-基)哌嗪-1-羰基)-4H-色满-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

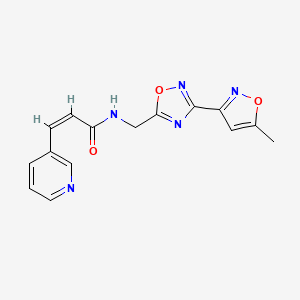

“3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one” is a compound that has been synthesized and studied for its potential biological activities . It contains a benzothiazole ring, a piperazine ring, and a chromen-4-one ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives have been synthesized as topoisomerase I inhibitors . The synthesis involved the reaction of 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates to give 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-aryl thioureas, which were cyclized with acid .

Molecular Structure Analysis

The molecular structure of “3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one” can be inferred from its name. It contains a benzothiazole ring, a piperazine ring, and a chromen-4-one ring . The exact structure would depend on the positions of the substituents on these rings.

科学研究应用

抗菌和抗肿瘤活性

与 3-(4-(苯并[d]噻唑-2-基)哌嗪-1-羰基)-4H-色满-4-酮 相似的衍生物的一个显着应用领域是在抗菌和抗肿瘤剂的开发中。研究探索了各种衍生物对一系列细菌、真菌和癌细胞系的生物活性。

抗菌活性:噻唑烷酮衍生物,包括与所讨论化学结构相关的衍生物,已被合成并评估了对几种细菌和真菌的抗菌活性。例如,一项研究合成了包含 1-吡啶-2-基-哌嗪的噻唑烷酮化合物,对八种细菌和四种真菌表现出显着的抗菌作用 (Patel et al., 2012)。此外,已经开发了香豆素-噻唑衍生物,当将其掺入聚氨酯涂层中时表现出有效的抗菌性能,表明在抗菌表面处理中具有潜在应用 (El‐Wahab et al., 2014)。

抗肿瘤活性:苯并色烯衍生物在抗肿瘤研究中显示出前景,某些化合物显示出癌细胞系中 Bax/Bcl-2 比率增加和 caspase 依赖性凋亡,表明作为化疗剂的潜力 (Ahagh et al., 2019)。此外,含有 N-哌嗪的新型 N1-(香豆素-7-基)酰胺腙已被评估其抗肿瘤活性,一些衍生物对 MCF-7 和 K562 细胞显示出有效的活性,突出了此类化合物在癌症治疗中的治疗潜力 (Mustafa et al., 2011)。

配体结合和 DNA 相互作用

另一个重要的应用涉及配体与 DNA 结构(特别是与癌症研究相关的 G-四链体)的结合研究。具有苯并[d]噻唑-2-基)哌嗪基序的化合物已被研究其结合和稳定 G-四链体结构的能力,从而提供了对潜在抗肿瘤机制和治疗策略的见解。

- G-四链体 DNA 结合:对与 3-(4-(苯并[d]噻唑-2-基)哌嗪-1-羰基)-4H-色满-4-酮 相似的化合物的研究揭示了它们与 G-四链体 DNA 相互作用的能力。一项研究发现,一种相关化合物对 G-四链体 [d(TGGGGT)]4 表现出有效的配体结合,并通过超动力学模拟提供了对结合机制的全面理解 (Di Leva et al., 2014)。

作用机制

Target of Action

Benzothiazole derivatives have been reported to exhibit significant activity againstacetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes . These enzymes play crucial roles in neurodegenerative diseases like Alzheimer’s disease .

Mode of Action

Benzothiazole derivatives have been shown to interact strongly with the active sites of both ache and mao-b enzymes . This interaction inhibits the activity of these enzymes, potentially altering neurotransmitter levels in the brain .

Biochemical Pathways

Inhibition of AChE prevents the breakdown of acetylcholine, a neurotransmitter involved in memory and learning, while inhibition of MAO-B affects the metabolism of dopamine, a neurotransmitter involved in mood regulation and motor control .

Pharmacokinetics

Benzothiazole derivatives have been studied for their potential in the treatment of alzheimer’s disease , suggesting that they may have suitable pharmacokinetic properties for central nervous system penetration.

Result of Action

Benzothiazole derivatives have been reported to inhibit ache and mao-b enzymes , which could lead to increased levels of acetylcholine and dopamine in the brain. This could potentially improve cognitive function and mood, respectively .

属性

IUPAC Name |

3-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S/c25-19-14-5-1-3-7-17(14)27-13-15(19)20(26)23-9-11-24(12-10-23)21-22-16-6-2-4-8-18(16)28-21/h1-8,13H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGYDFJZWOLOBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=COC5=CC=CC=C5C4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(1,3-Benzothiazol-2-yl)piperazine-1-carbonyl]chromen-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(N,N-diallylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2916555.png)

![3-(4-methoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2916556.png)

![Dimethyl 5-(4-fluorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2916557.png)

![5-amino-1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2916558.png)

![Oxolan-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2916559.png)

![[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2916569.png)